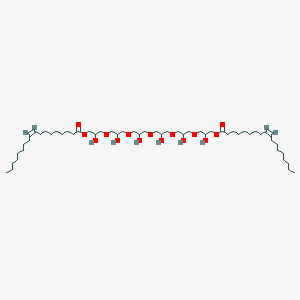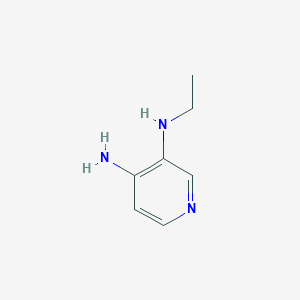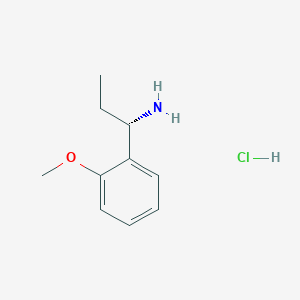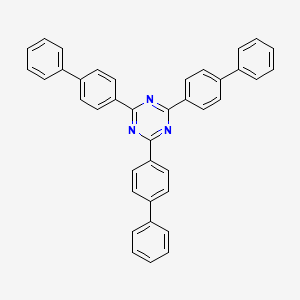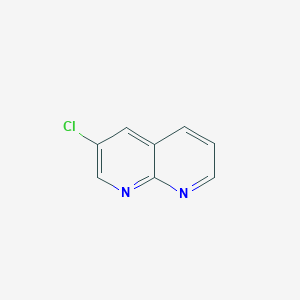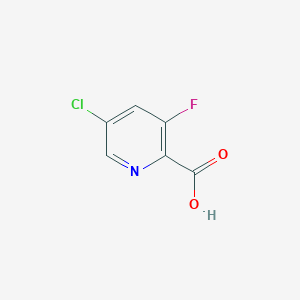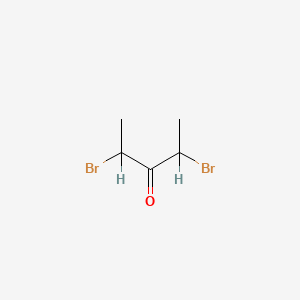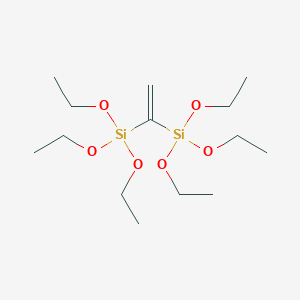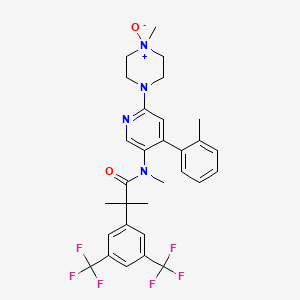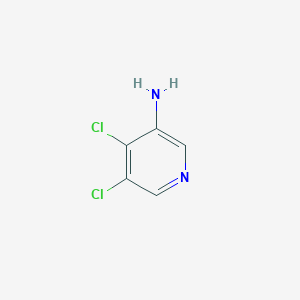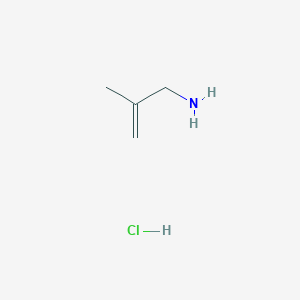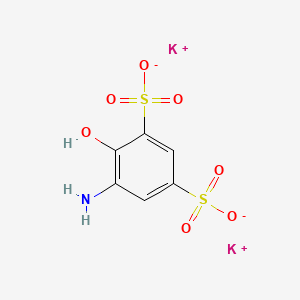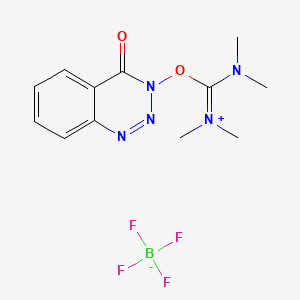
Tdbtu
描述
作用机制
Target of Action
Tdbtu, also known as O-3,4-Dihydro-4-oxo-1,2,3-benzotriazine-3yl-1,1,3,3-tetramethyluronium tetrafluoroborate, is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the peptide fragments that need to be coupled together to form larger peptide chains .
Mode of Action
This compound interacts with its targets, the peptide fragments, by facilitating the formation of peptide bonds, which link individual amino acids together into a peptide chain . This is achieved through a process known as amide bond formation or peptide coupling . This compound is particularly noted for causing very little epimerization, a process that can lead to the formation of unwanted isomers, during the coupling process .
Biochemical Pathways
The action of this compound affects the biochemical pathway of peptide synthesis. By facilitating the formation of peptide bonds, this compound plays a crucial role in the creation of larger peptide chains from individual amino acids or smaller peptide fragments . The downstream effects of this include the successful synthesis of the desired peptide chains with minimal formation of unwanted isomers .
Pharmacokinetics
Instead, it is used in controlled laboratory or industrial settings for the specific purpose of facilitating peptide bond formation .
Result of Action
The molecular effect of this compound’s action is the formation of peptide bonds, resulting in the creation of larger peptide chains from individual amino acids or smaller peptide fragments . On a cellular level, this enables the synthesis of complex peptides that can have a variety of biological functions, depending on the specific sequence of amino acids in the peptide chain .
Action Environment
The action of this compound is influenced by various environmental factors in the setting where peptide synthesis is being carried out. For example, the temperature of the reaction and the presence of other substances in the reaction mixture can affect the efficiency of the peptide coupling process . Furthermore, this compound is typically used in a solution phase, and the choice of solvent can also have an impact on its efficacy and stability .
生化分析
Biochemical Properties
TDBTU plays a crucial role in biochemical reactions, particularly in the coupling of peptide fragments. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. This compound is known to produce significantly less epimerization compared to other common coupling reagents such as PyBOP, HBTU, and HATU . This property is particularly important in the synthesis of peptides where the preservation of stereochemistry is critical. The interaction of this compound with peptide fragments involves the activation of the carboxyl group of one peptide, allowing it to react with the amino group of another peptide to form a peptide bond .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the formation of peptide bonds, this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The efficient synthesis of peptides and proteins using this compound can impact cellular processes by providing the necessary building blocks for various cellular functions .
Molecular Mechanism
The mechanism of action of this compound involves the activation of the carboxyl group of a peptide fragment, which then reacts with the amino group of another peptide fragment to form a peptide bond. This activation is achieved through the formation of an active ester intermediate, which is highly reactive and facilitates the coupling reaction. This compound’s ability to produce minimal epimerization is attributed to its unique chemical structure, which stabilizes the active ester intermediate and reduces the likelihood of side reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is known to be stable under standard laboratory conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound maintains its efficiency in peptide synthesis over extended periods, provided it is stored in a cool, dry place . The degradation of this compound can lead to reduced coupling efficiency and increased epimerization, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound facilitates efficient peptide synthesis with minimal side effects. At higher dosages, this compound can exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism. Studies have shown that there is a threshold dosage beyond which the efficiency of peptide synthesis decreases, and the likelihood of adverse effects increases . It is important to carefully control the dosage of this compound in experimental settings to achieve the desired outcomes without causing harm to the animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The presence of this compound can influence metabolic flux and metabolite levels by providing the necessary reagents for efficient peptide synthesis . The interaction of this compound with metabolic pathways is primarily focused on its role as a coupling reagent, and its effects on other metabolic processes are minimal.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within cells is influenced by its chemical properties, including its solubility and reactivity . Proper transport and distribution of this compound are essential for its efficient use in peptide synthesis and other biochemical applications.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its role in peptide synthesis. This compound is often localized in cellular compartments where peptide synthesis occurs, such as the endoplasmic reticulum and the cytoplasm. The activity and function of this compound are influenced by its localization, as it needs to be in close proximity to the peptide fragments it is coupling . Targeting signals and post-translational modifications can also play a role in directing this compound to specific compartments or organelles within the cell.
准备方法
Synthetic Routes and Reaction Conditions: TDBTU is synthesized by reacting 3,4-dihydro-4-oxo-1,2,3-benzotriazine with tetramethyluronium tetrafluoroborate under controlled conditions. The reaction typically involves the use of solvents such as dichloromethane or dimethylformamide and is carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high standards required for peptide synthesis .
化学反应分析
Types of Reactions: TDBTU primarily undergoes coupling reactions, where it facilitates the formation of peptide bonds between amino acids. It is also involved in the synthesis of esters and amides from carboxylic acids .
Common Reagents and Conditions: The coupling reactions involving this compound typically use solvents like dimethylformamide or dichloromethane. Common reagents include N,N-diisopropylethylamine and 1-hydroxybenzotriazole, which help in minimizing racemization during the coupling process .
Major Products Formed: The major products formed from reactions involving this compound are peptides, esters, and amides. These products are crucial in various fields, including pharmaceuticals and biotechnology .
科学研究应用
TDBTU is extensively used in scientific research, particularly in the field of peptide synthesis. Its ability to form peptide bonds with minimal epimerization makes it ideal for synthesizing complex peptides and proteins. In biology and medicine, this compound is used to create peptide-based drugs and diagnostic tools. In the industrial sector, it is employed in the production of various biopolymers and materials .
相似化合物的比较
Similar Compounds:
- O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (HBTU)
- O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU)
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
- (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
Uniqueness: TDBTU is unique in its ability to produce significantly less epimerization compared to other coupling reagents like PyBOP, HBTU, and HATU. This makes it particularly valuable in the synthesis of peptides where maintaining stereochemistry is crucial .
属性
IUPAC Name |
[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O2.BF4/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBCPCIJLQTYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF4N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447016 | |
| Record name | TDBTU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125700-69-8 | |
| Record name | TDBTU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was TDBTU chosen as a coupling reagent for the synthesis of the nonapeptide SK&F 107647?
A: The selection of a suitable coupling reagent is crucial in peptide synthesis to ensure efficient peptide bond formation while minimizing unwanted side reactions, particularly racemization. The research highlights that this compound was chosen as the optimal coupling reagent due to its ability to minimize epimerization during the crucial fragment coupling step. [] Epimerization, if significant, would lead to a mixture of peptides with altered stereochemistry, impacting the purity and potentially the biological activity of the final product.
Q2: What are the advantages of using a convergent synthetic strategy like the '3+2' route for peptide synthesis, as mentioned in the research paper?
A: Convergent synthesis, as opposed to linear synthesis, involves the separate preparation and subsequent coupling of larger peptide fragments. The '3+2' route, as the name suggests, involved the coupling of a tripeptide and another tripeptide segment to form the desired nonapeptide. [] This approach offers several advantages:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


